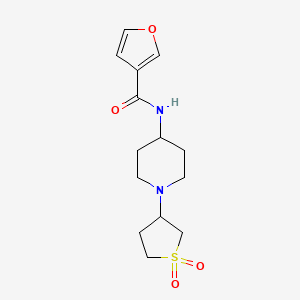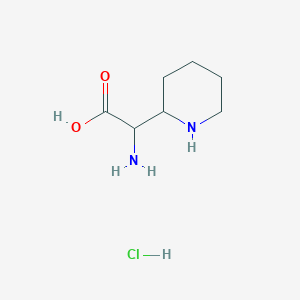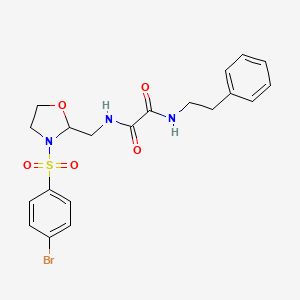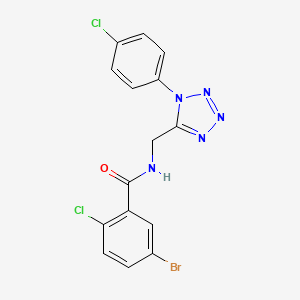
2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” often involves reactions based on pyridine rings, cyclization, and cycloaddition reactions . For instance, a synthetic method using pyridine substrates has been reported to be an efficient tool for the synthesis of 2-pyridone .
Molecular Structure Analysis
The molecular structure of “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” can be analyzed using various spectroscopic techniques, including Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon 13 magnetic resonance spectroscopy (13C NMR), and liquid chromatography-mass spectroscopy (LC-MS) . Single crystal X-ray diffraction can also be used to determine the crystal structure .
Chemical Reactions Analysis
The chemical reactions involving “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” could be diverse, depending on the specific conditions and reagents used . For example, 2-pyridone compounds can be produced using palladium catalyst under microwave irradiation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, and the molecular weight can be calculated based on the molecular formula .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: RORγt Inverse Agonists
This compound is part of a class of molecules that act as inverse agonists for the retinoic acid receptor-related orphan receptor gamma-t (RORγt). These molecules are significant in the study of autoimmune diseases, as RORγt plays a crucial role in the differentiation of Th17 cells, which are implicated in the pathogenesis of several autoimmune conditions .
Enzyme Inhibition: JAK1 and JAK2 Inhibitors
The triazolopyridine scaffold is known to exhibit inhibitory activity against Janus kinases (JAK1 and JAK2), which are important targets for the treatment of myeloproliferative disorders and certain types of leukemia. Compounds containing this scaffold can be used to develop new therapeutic agents for these diseases .
Cardiovascular Therapeutics
Compounds with the 1,2,4-triazolopyridine core have been utilized in the treatment of cardiovascular disorders. They are studied for their potential roles in modulating vascular tone and heart rate, which are critical factors in managing conditions such as hypertension and arrhythmias .
Antidiabetic Agents
The structural motif of 1,2,4-triazolopyridine is also explored for its use in type 2 diabetes management. These compounds can influence the metabolic pathways involved in glucose homeostasis, offering a new avenue for antidiabetic drug development .
Antiproliferative Agents
Research has shown that certain derivatives of 1,2,4-triazolopyridine possess antiproliferative properties, making them potential candidates for the treatment of hyperproliferative disorders, including various cancers .
Material Science Applications
Beyond its biological applications, this compound has also found use in material sciences. Its unique electronic properties make it suitable for incorporation into materials used in electronic devices, potentially improving their performance and efficiency .
Synthesis of Fused Heterocyclic Compounds
The compound serves as a precursor in the synthesis of fused heterocyclic compounds, which are of great interest in developing sustainable methodologies for creating complex molecules with potential applications in pharmaceuticals and agrochemicals .
Fluorescent Probes
Due to its structural features, this compound can be modified to act as a fluorescent probe. Such probes are valuable tools in biochemistry and molecular biology for studying cellular processes and diagnosing diseases .
Zukünftige Richtungen
The future directions for “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” could involve further exploration of its potential applications in various fields, such as medicinal chemistry and material science . Additionally, more research could be conducted to improve the synthesis methods and understand the mechanism of action of this compound.
Wirkmechanismus
Target of Action
Similar compounds with indole and pyridine scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is suggested that similar compounds interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4/c14-10-6-4-9(5-7-10)12-16-13(18-17-12)11-3-1-2-8-15-11/h1-8H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLPHTMCMNTYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B2558379.png)




![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide](/img/structure/B2558392.png)

![2-Chloro-N-[(1-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2558395.png)
![4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2558398.png)